

lorlatinib acetate tissue distribution assay methodology

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Compound Focus: Lorlatinib acetate

CAS No.: 1924207-18-0

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Detailed LC-MS/MS Protocol for Tissue Distribution

This protocol, adapted from validated methods, is used to determine lorlatinib concentrations in various tissue samples [1].

Materials and Reagents

- **Analytical Standard:** Lorlatinib (purity >99.9%)
- **Internal Standard (IS):** A suitable deuterated internal standard, such as Afatinib-d6 [1]
- **Solvents:** HPLC-grade methanol, acetonitrile, and purified water
- **Mobile Phase Additive:** Formic acid (0.1%)

Sample Collection and Preparation

- **Tissue Homogenization:** After oral administration of lorlatinib to animal models (e.g., mice), collect target tissues (e.g., liver, kidney, brain). Precisely weigh the tissues and homogenize them in a saline solution or buffer.
- **Protein Precipitation and Extraction:** Aliquot a precise volume of tissue homogenate (e.g., 50-100 μ L). Add a volume of ice-cold methanol (containing the internal standard) to precipitate proteins. Vortex the mixture vigorously for at least 30 seconds.
- **Centrifugation:** Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the protein and tissue debris.
- **Sample Reconstitution:** Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen or in a vacuum concentrator. Reconstitute the dry residue with a mobile phase-compatible

solvent (e.g., 75% methanol) and centrifuge again before LC-MS/MS analysis.

LC-MS/MS Analysis Conditions

- **Chromatography:**
 - **Column:** C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 1.8 μm)
 - **Mobile Phase:** A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile (or methanol)
 - **Gradient Elution:** Use a multi-step gradient to achieve separation (e.g., from 95% A to 100% B over 10-20 minutes).
 - **Flow Rate:** 0.5 mL/min
 - **Column Temperature:** 40°C
 - **Injection Volume:** 1-10 μL
- **Mass Spectrometry:**
 - **Ionization Mode:** Electrospray Ionization (ESI), Positive mode
 - **Detection:** Multiple Reaction Monitoring (MRM)
 - **Ion Transitions:** Monitor lorlatinib precursor to product ion transition **m/z 407.28** → **[M+H]⁺ [1]**.
The specific product ion and internal standard transitions should be established during method development.

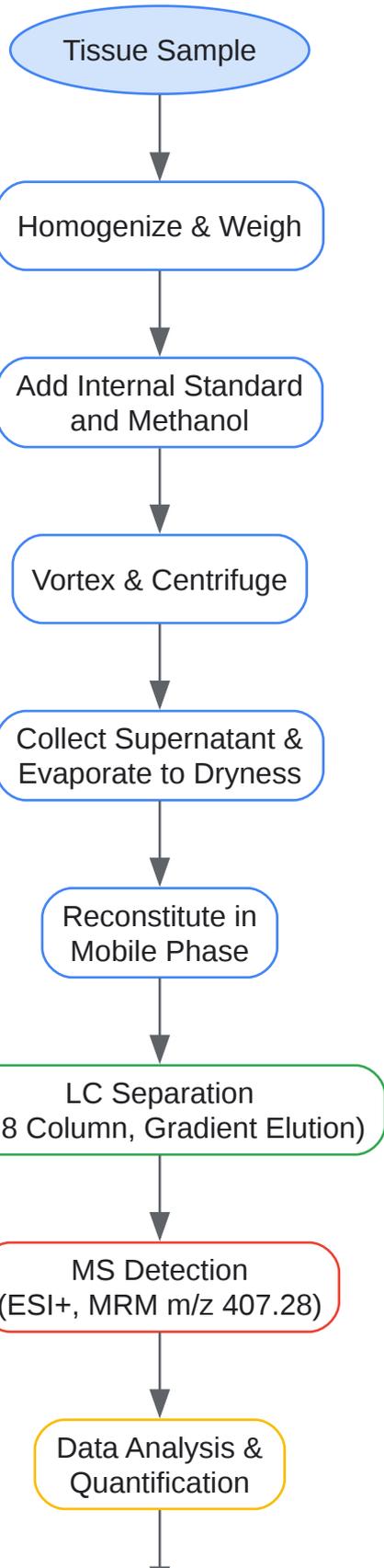
Data Analysis

- Quantify lorlatinib concentrations in unknown samples by comparing the peak area ratio (lorlatinib / internal standard) against a freshly prepared calibration curve with known concentrations.

Workflow Diagram: LC-MS/MS Analysis

The following diagram illustrates the complete workflow for the LC-MS/MS-based tissue distribution assay:

LC-MS/MS Tissue Distribution Workflow





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Alternative Spectrofluorimetric Protocol

For applications where LC-MS/MS is not required or for higher throughput analysis of certain samples, a microwell spectrofluorimetric method can be employed [2].

Key Procedure:

- Into a well of a 96-microwell plate, add a measured volume of the aqueous sample solution (e.g., from urine or dissolution media).
- Add 40 μL of a 1% w/v sodium lauryl sulfate (SLS) solution. The micelles formed by SLS enhance lorlatinib's native fluorescence.
- Dilute the mixture with purified water to a standard volume.
- Allow the reaction to proceed briefly at room temperature.
- Measure the relative fluorescence intensity (RFI) using a fluorescence plate reader at an emission wavelength of **405 nm** after excitation at **310 nm** [2].

Key Findings from Tissue Distribution Studies

Applying the LC-MS/MS methodology, researchers have quantified lorlatinib levels in mouse tissues after a single oral dose. The data below, derived from a key study, shows the distribution pattern [1]:

Tissue	Concentration (ng/100 mg tissue)
Liver	3153.93
Stomach	2159.92
Kidney	548.83
Brain	Data available (specific concentration not listed in provided results)

These findings confirm that lorlatinib achieves high concentrations in tissues, with the **highest levels found in the liver**, a major site of drug metabolism [1]. The ability of lorlatinib to distribute into the brain is a critical property for treating NSCLC with brain metastases, and specialized metabolomics and transcriptomics studies are being used to further understand its penetration of the blood-brain barrier [3].

Methodology Selection Guide

- **Choose LC-MS/MS** when analyzing complex tissue matrices, requiring the highest level of sensitivity and specificity, and when metabolite information might be needed. It is the standard for definitive pharmacokinetic studies [1].
- **Choose the MW-SFL Method** for high-throughput analysis of simpler matrices like urine or for pharmaceutical formulation quality control, where cost-effectiveness and speed are priorities [2].

I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any of the methodologies or seek information on specific validation parameters, please feel free to ask.

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References

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